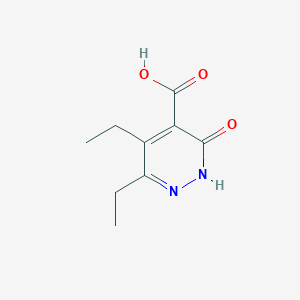
2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc .Wissenschaftliche Forschungsanwendungen
Intracellular Calcium Activity
1,4-Benzoxazines, including compounds structurally similar to 2-(2-fluorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, have shown moderate activity on intracellular calcium. Specifically, those with a homoveratrylamino moiety demonstrate superior potency. This characteristic suggests potential applications in studies related to intracellular signaling and calcium-dependent biological processes (Bourlot et al., 1998).
Fluorescent Molecular Probes
Certain benzoxazines, closely related to the compound , have been synthesized as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, indicating potential uses in the development of ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Logic Gates in Molecular Electronics
The synthesis of certain benzoxazine derivatives, incorporating elements like the fluorophenyl group, has led to the development of fluorescent logic gates. These compounds can reconfigure between different logical states based on solvent polarity, suggesting their use in probing cellular membranes and protein interfaces in molecular electronics (Gauci & Magri, 2022).
Antitumor Properties
Related benzothiazoles have demonstrated potent and selective in vitro antitumor properties, suggesting potential applications in cancer research. Structural variations in these compounds, like the introduction of fluorine atoms, significantly influence their antitumor activity (Mortimer et al., 2006).
Nonlinear Optical Materials
Compounds structurally related to this compound have been studied for their potential as nonlinear optical (NLO) materials. Their crystal structures, characterized by specific bonding interactions, suggest applications in the field of NLO materials, particularly for high-frequency communication technologies (Boese et al., 2002).
Applications in Liquid Crystals
Benzoxazines with various substituents, including fluorine atoms, have been explored in the context of liquid crystals. Their mesomorphic properties and the ability to form hydrogen-bonded complexes make them suitable for applications in materials science, particularly in the development of novel liquid crystal materials (Vogel et al., 2017; Kohlmeier et al., 2010).
pH and Metal Ion Sensing
Certain benzoxazole derivatives, similar in structure to the compound , are suitable for use as fluorescent probes for pH and metal ion sensing. Their high sensitivity and selectivity to changes in pH and metal ions make them valuable in chemical sensing applications (Tanaka et al., 2001).
Synthesis of Luminophores
Fluorinated biphenyl derivatives, related to this compound, have been synthesized for their luminescent properties. These compounds could have potential applications in the field of optoelectronics and as luminophores in various scientific applications (Olkhovik et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMZCJGQPKAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)

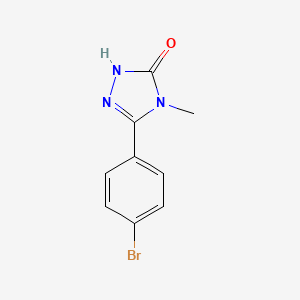

![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)
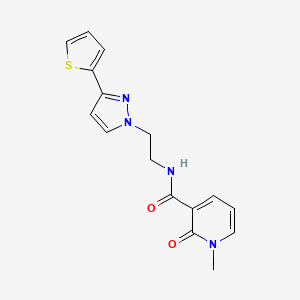
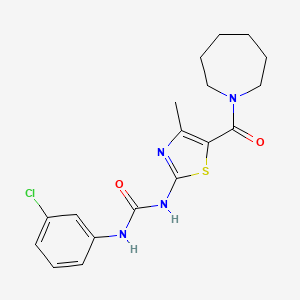
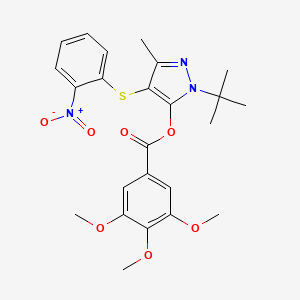
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)

